Flavinyltryptophan

Catalog No.
S528050
CAS No.
21099-87-6
M.F
C27H26N6O5
M. Wt
514.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavinyltryptophan

CAS Number

21099-87-6

Product Name

Flavinyltryptophan

IUPAC Name

methyl (2S)-3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate

Molecular Formula

C27H26N6O5

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C27H26N6O5/c1-14-9-19-21(10-15(14)2)32(3)24-23(30-19)25(35)33(27(37)31-24)13-22(34)29-20(26(36)38-4)11-16-12-28-18-8-6-5-7-17(16)18/h5-10,12,20,28H,11,13H2,1-4H3,(H,29,34)/t20-/m0/s1

InChI Key

FLPUCSKZOHMPTF-FQEVSTJZSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC)C

solubility

Soluble in DMSO

Synonyms

Flavinyltryptophan;

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC)C

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC)C

The exact mass of the compound Flavinyltryptophan is 514.1965 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Flavinyltryptophan is a compound formed by the covalent attachment of a flavin moiety to the amino acid tryptophan. This compound is significant in various biological processes, particularly in the context of enzymatic reactions involving flavin-dependent enzymes. The flavin component typically refers to flavin adenine dinucleotide or riboflavin, which are known for their role as cofactors in redox reactions. The unique structure of flavinyltryptophan allows it to participate in electron transfer processes and radical formation, making it a subject of interest in biochemical research.

, primarily involving electron transfer and radical formation. The reaction mechanisms often include:

  • Electron Transfer: Flavinyltryptophan can facilitate electron transfer between the flavin and tryptophan components, leading to the formation of radical pairs. These radical pairs are crucial in processes such as magnetoreception in migratory birds, where they play a role in sensing magnetic fields .
  • Chlorination Reactions: In some enzymatic contexts, flavin-dependent halogenases utilize flavinyltryptophan as a substrate for chlorination reactions, converting tryptophan into chlorinated derivatives like 7-chlorotryptophan . This process typically involves the generation of hypochlorite from reduced flavin and chloride ions.

Flavinyltryptophan exhibits significant biological activity due to its involvement in various enzymatic processes:

  • Antibiotic Biosynthesis: It plays a role in the biosynthesis of antibiotics, such as rebeccamycin, where chlorination at the C7 position of tryptophan is catalyzed by flavin-dependent enzymes .
  • Radical Pair Dynamics: The compound is involved in radical pair dynamics that are essential for biological functions like magnetoreception. The formation of radical pairs between the flavin and tryptophan allows organisms to detect magnetic fields .

The synthesis of flavinyltryptophan can be achieved through several methods:

  • Enzymatic Synthesis: Flavin-dependent halogenases can catalyze the chlorination of tryptophan, leading to the formation of flavinyltryptophan as an intermediate product.
  • Chemical Synthesis: Chemical methods may involve coupling reactions between tryptophan derivatives and flavin compounds under controlled conditions to form the desired compound.
  • Photochemical Methods: Light-driven reactions can facilitate the interaction between tryptophan and flavins, leading to the formation of various products, including flavinyltryptophan .

Flavinyltryptophan has several applications in both research and industry:

  • Biological Research: It serves as a model compound for studying electron transfer mechanisms and radical pair dynamics.
  • Pharmaceutical Development: Its role in antibiotic biosynthesis makes it relevant for developing new antimicrobial agents.
  • Magnetic Sensors: Due to its involvement in magnetoreception, it holds potential for applications in developing biological sensors that can detect magnetic fields .

Interaction studies involving flavinyltryptophan focus on its behavior within biological systems:

  • Radical Pair Interactions: Research has shown that interactions between the excited state of flavins and tryptophans lead to radical pair formation, which is sensitive to external magnetic fields .
  • Kinetic Studies: Kinetic analyses have been performed to understand the rates of electron transfer and radical recombination processes involving flavinyltryptophan .

Flavinyltryptophan shares structural and functional similarities with several compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure/FunctionUnique Features
Flavin Adenine DinucleotideA cofactor involved in redox reactionsEssential for various enzymatic processes
TryptophanAn amino acid involved in protein synthesisPrecursor for serotonin and melatonin
7-ChlorotryptophanChlorinated derivative of tryptophanFormed through enzymatic chlorination
RiboflavinA vitamin (B2) involved in energy metabolismActs as a precursor to flavin adenine dinucleotide

Flavinyltryptophan is unique due to its dual functionality as both an amino acid and a redox-active compound, allowing it to participate effectively in complex biochemical pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Exact Mass

514.1965

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]-2-(7,8,10-trimethyl-2,4-dioxo-4,10-dihydrobenzo[g]pteridin-3(2H)-yl)ethanimidic acid

Dates

Last modified: 02-18-2024
1: Visser AJ, Li TM, Drickamer HG, Weber G. Volume changes in the formation of internal complexes of flavinyltryptophan peptides. Biochemistry. 1977 Nov 1;16(22):4883-6. PubMed PMID: 911796.
2: Visser AJ, van Hoek A. The measurement of subnanosecond fluorescence decay of flavins using time-correlated photon counting and a mode-locked Ar ion laser. J Biochem Biophys Methods. 1979 Aug;1(4):195-208. PubMed PMID: 233237.

Explore Compound Types